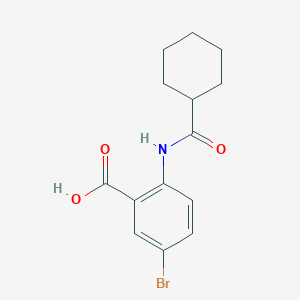
2-cyano-N-(3,5-dichlorophenyl)acetamide
Overview
Description
2-cyano-N-(3,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of cyano and carbonyl functional groups, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with cyanoacetic acid or its derivatives. One common method involves the following steps :
Reaction with Cyanoacetic Acid: 3,5-dichloroaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product.
Reaction with Alkyl Cyanoacetates: Alternatively, 3,5-dichloroaniline can be treated with alkyl cyanoacetates under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Condensation Reactions: The active hydrogen on the carbon atom adjacent to the cyano group allows for condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds such as thiazolidinones and iminochromenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in polar solvents like ethanol or dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization: α-Halogenated reagents in the presence of bases like potassium hydroxide (KOH) in DMF.
Major Products
Thiazolidinones: Formed by the reaction with α-halogenated reagents.
Iminochromenes: Formed by the reaction with salicylaldehyde derivatives.
Scientific Research Applications
2-cyano-N-(3,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Explored for its antiviral properties, including potential activity against COVID-19.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, as a protease inhibitor, the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt viral replication processes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(2,5-dichlorophenyl)acetamide
- 2-cyano-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-cyano-N-(3,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-cyano-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-7(11)5-8(4-6)13-9(14)1-2-12/h3-5H,1H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQBJFTZFREUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353253 | |
| Record name | 2-cyano-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63035-00-7 | |
| Record name | 2-Cyano-N-(3,5-dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63035-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-(3,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)



![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)







